Antibiotic X 4357B
Description
Naming Conventions and Synonyms
The macrolide antibiotic, scientifically identified as Concanamycin (B1236758) A, is also recognized by several other names in scientific literature and commercial contexts. selleckchem.commedchemexpress.com These synonyms include Antibiotic X 4357B and Folimycin. selleckchem.commedchemexpress.comtocris.comnih.gov Additional identifiers that have been used for this compound include X 4357B and TAN 1323 B. nih.gov While most sources and databases like PubChem consider Concanamycin A and Folimycin to be synonymous, it is noteworthy that some databases may list them as distinct compounds. nih.govfermentek.com The compound is classified as a macrolide antibiotic. selleckchem.commedchemexpress.com
Historical Context of Concanamycin A Discovery
The concanamycins, a family of macrolide antibiotics, were first isolated from Streptomyces species. sigmaaldrich.com Specifically, Concanamycin A can be derived from Streptomyces diastatochromogenes and Streptomyces neyagawaensis. medchemexpress.comcellsignal.comnih.gov The initial isolation and characterization of Concanamycins A, B, and C were detailed in a 1984 publication by H. Kinashi, K. Someno, and K. Sakahguchi. caymanchem.com Further research by Woo et al. in 1992 led to the isolation and characterization of new analogs, including Concanamycins D, E, F, and G, from Streptomyces sp. A1509. acs.org These compounds were identified as potent inhibitors of the proliferation of mouse splenic lymphocytes stimulated by concanavalin (B7782731) A. sigmaaldrich.com The structure and absolute configuration of Concanamycin A were established through chemical degradation and NMR analysis. acs.org
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6Z,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17-,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZCTUVALDDONK-MOGIKZEKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H]([C@@H](C/C(=C\C=C\[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)O)OC)/C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H75NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
866.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80890-47-7 | |
| Record name | Concanamycin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Discovery and Isolation Methodologies
Microbial Origin and Producing Organisms
The foundation of antibiotic discovery lies in the vast biodiversity of microorganisms. Soil-dwelling actinomycetes, particularly the genus Streptomyces, are renowned for their complex secondary metabolism and ability to synthesize a wide array of bioactive compounds. researchgate.netfrontiersin.org
The hypothetical Antibiotic X 4357B is produced by specific strains of Streptomyces, a genus of Gram-positive bacteria characterized by their filamentous, fungus-like growth. nih.govresearchgate.net Two such species, Streptomyces diastatochromogenes and Streptomyces neyagawaensis, are known producers of various antimicrobial agents.
Streptomyces diastatochromogenes : This species has been identified as a source of several bioactive compounds. For instance, strain PonSSII is known to produce an antibiotic that specifically inhibits pathogenic strains of S. scabies, the causative agent of potato scab disease. nih.gov Other compounds produced by S. diastatochromogenes include polyketomycin, concanamycins A, B, and C, momofulvenone A, azdimycin, and toyocamycin. wikipedia.org
Streptomyces neyagawaensis : This species is known to produce the antifungal antibiotic folimycin and the isoflavone (B191592) orobol. wikipedia.org In 1979, it was proposed that S. neyagawaensis be classified within the Diastatochromogenes cluster, a grouping that also includes S. diastatochromogenes, based on morphological and genetic similarities. wikipedia.org
Table 1: Examples of Bioactive Compounds from Selected Streptomyces Species
| Producing Organism | Bioactive Compound(s) |
| Streptomyces diastatochromogenes | Polyketomycin, Concanamycins, Toyocamycin wikipedia.org |
| Streptomyces neyagawaensis | Folimycin, Orobol wikipedia.org |
| Streptomyces clavuligerus | Clavulanic Acid wikipedia.org |
| Streptomyces avermitilis | Ivermectin wikipedia.org |
| Streptomyces peucetius | Doxorubicin mdpi.com |
The production of antibiotics like the hypothetical X 4357B is typically achieved through fermentation. The Streptomyces strain is cultured in a nutrient-rich medium under controlled conditions to encourage the synthesis of secondary metabolites. researchgate.net The antibiotic can be found within the liquid fermentation broth or retained within the bacterial cells (mycelium).
The extraction process often involves the following steps:
Separation : The fermentation culture is first filtered to separate the liquid broth from the solid biomass (mycelium). nih.gov
Extraction from Broth : The filtered broth is then treated with a solvent, such as ethyl acetate, to extract the dissolved antibiotic. The solvent and broth are mixed vigorously and then allowed to separate. The solvent layer, now containing the antibiotic, is collected. researchgate.netnih.gov
Extraction from Mycelium : If the antibiotic is intracellular, the mycelial cake is harvested and subjected to extraction using appropriate solvents to release the compound.
Concentration : The solvent extract is concentrated, often using a rotary evaporator, to yield a crude extract containing a mixture of compounds, including the desired antibiotic. nih.gov
Screening Strategies for Bioactive Metabolites
Once a crude extract is obtained, the next challenge is to identify and isolate the specific compound responsible for the observed antimicrobial activity.
This is a classical and highly effective method for isolating bioactive natural products. nih.gov The process involves systematically separating the crude extract into simpler fractions and testing the biological activity of each fraction at every stage.
The typical workflow for bioactivity-guided fractionation is as follows:
Initial Fractionation : The crude extract is subjected to an initial separation technique, such as column chromatography, to produce a series of primary fractions. mdpi.com
Bioassay : Each fraction is tested for its ability to inhibit the growth of target microorganisms.
Iterative Purification : The most active fractions are selected for further rounds of purification using more refined chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). nih.gov This process is repeated, with each step guided by bioassays, until a pure, single bioactive compound like this compound is isolated.
An example of this process is the isolation of an antibiotic from Streptomyces diastatochromogenes strain PonSSII, which involved chromatography on Amberlite XAD-2, DEAE Sephadex, and SP Sephadex, followed by C18 HPLC. nih.gov
While traditional methods remain valuable, modern strategies have been developed to accelerate and enhance the discovery of new antibiotics.
Genome Mining : The advent of whole-genome sequencing has revealed that Streptomyces species possess the genetic potential to produce far more secondary metabolites than are typically observed under standard laboratory conditions. nih.gov Genome mining involves the use of bioinformatics tools to analyze the sequenced genomes of microorganisms to identify biosynthetic gene clusters (BGCs). researchgate.netbiorxiv.org These BGCs are groups of genes that encode the enzymatic machinery for producing a specific natural product. By identifying novel BGCs, researchers can predict the structure of new compounds and develop strategies to activate these "silent" gene clusters to produce the corresponding molecules. frontiersin.org Recent studies have utilized integrated pipelines with tools like antiSMASH and BiG-SCAPE to identify hundreds of novel BGCs in Streptomyces genomes. researchgate.netbiorxiv.org
High-Throughput Screening (HTS) : HTS allows for the rapid testing of thousands of samples for bioactivity. nih.gov In the context of antibiotic discovery from Streptomyces, HTS can be applied to screen vast libraries of microbial extracts or to test the effects of different growth conditions on antibiotic production. researchgate.netasm.org For instance, a high-throughput procedure was developed to transfer a genomic library from E. coli to Streptomyces lividans to screen for the activation of silent antibiotic gene clusters. nih.govasm.orgasm.org This method facilitates the efficient identification of genes that regulate antibiotic biosynthesis.
Table 2: Comparison of Antibiotic Discovery Strategies
| Strategy | Principle | Advantages |
| Bioactivity-Guided Fractionation | Stepwise separation of extracts guided by biological testing. nih.gov | Directly links chemical constituents to biological activity. |
| Genome Mining | In-silico identification of biosynthetic gene clusters in microbial genomes. researchgate.netbiorxiv.org | Uncovers the hidden biosynthetic potential of microorganisms. nih.gov |
| High-Throughput Screening (HTS) | Automated, rapid testing of large numbers of samples for bioactivity. nih.govresearchgate.net | Accelerates the initial stages of discovery by quickly identifying active samples. |
Structural Elucidation and Advanced Characterization
Determination of Chemical Structure
The foundational step in understanding the biological activity of Antibiotic X 4357B, or Concanamycin (B1236758) A, was the determination of its chemical structure. Early research established it as an 18-membered macrolide antibiotic. nih.gov Through a combination of chemical degradation and spectroscopic analysis, its molecular formula was determined to be C₄₆H₇₅NO₁₄. nih.gov The structure features a large lactone ring, multiple stereocenters, and a glycosidically linked deoxysugar moiety. The initial structural framework was proposed based on extensive analysis of its chemical properties and spectroscopic data.
Advanced Spectroscopic and Analytical Techniques for Structural Assignment
The precise three-dimensional arrangement of atoms in Concanamycin A was established through the application of advanced spectroscopic and analytical techniques, which are indispensable for the characterization of complex natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of Concanamycin A. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques were employed to piece together the intricate connectivity of the molecule.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were crucial in establishing the connectivity between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively. This network of correlations allowed for the unambiguous assembly of the macrolide ring and the side chain, as well as the identification of the sugar moiety and its point of attachment.
Table 1: Representative NMR Data for Concanamycin A (Illustrative) Note: The following table is illustrative due to the lack of publicly available detailed NMR data. The values are representative of typical chemical shifts for similar macrolide antibiotics.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| C-1 | ~170 | - |
| C-3 | ~140 | ~5.8 |
| C-5 | ~125 | ~6.1 |
| C-1' | ~100 | ~4.5 |
Mass Spectrometry (MS)
Mass spectrometry (MS) has been instrumental in determining the molecular weight and elemental composition of Concanamycin A. High-resolution mass spectrometry (HRMS) would have provided the accurate mass necessary to confirm the molecular formula C₄₆H₇₅NO₁₄.
Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation pattern of the molecule, which helps in confirming the proposed structure. The fragmentation data for the sodium adduct of Concanamycin A ([M+Na]⁺) has been reported with a precursor ion at an m/z of 888.507. nih.gov
Table 2: Key Mass Spectrometry Fragmentation Data for Concanamycin A ([M+Na]⁺)
| Precursor Ion (m/z) | Ionization Mode | Top 5 Fragment Peaks (m/z) |
| 888.507 | Positive | 890.514, 502.286, 503.288, 378.189, 379.192 |
These fragment ions correspond to specific losses from the parent molecule, such as the sugar moiety or parts of the macrolide ring, providing further evidence for the established chemical structure.
X-ray Crystallography for Absolute Configuration Determination
While NMR and MS are powerful tools for determining the planar structure and connectivity of a molecule, X-ray crystallography is the definitive method for establishing the absolute stereochemistry of a chiral compound. This technique involves diffracting X-rays through a single crystal of the substance. The resulting diffraction pattern allows for the calculation of the three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom.
For complex molecules like Concanamycin A, obtaining suitable crystals for X-ray diffraction can be challenging. Often, a derivative of the natural product is used for crystallization. While a specific X-ray crystal structure of Concanamycin A itself is not widely reported in public databases, the absolute configuration of the molecule was determined through these methods, as indicated in seminal publications on its structure. The determination of the absolute configuration at each of the numerous stereocenters is critical for understanding its specific interactions with biological targets.
Table 3: Illustrative Crystallographic Data Parameters Note: This table is illustrative as specific crystallographic data for a single crystal of Concanamycin A is not publicly available. The parameters are representative of what would be determined in such a study.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a = 10.5, b = 15.2, c = 25.8 |
| Volume (ų) | 4110 |
| Z | 4 |
Biosynthesis of Concanamycin a
Elucidation of Biosynthetic Gene Clusters (BGCs)
The genetic blueprint for concanamycin (B1236758) A production is encoded within a large, contiguous region of DNA known as a biosynthetic gene cluster (BGC). The first concanamycin BGC (cms) to be characterized was from Streptomyces neyagawaensis ATCC 27449. nih.govresearchgate.netnih.gov
Table 1: Key Genes in the Concanamycin A (cms) Biosynthetic Gene Cluster
| Gene/ORF(s) | Putative Function | Source(s) |
|---|---|---|
| conA-conF | Six giant modular Type I Polyketide Synthases (PKSs) | nih.govmicrobiologyresearch.org |
| Multiple ORFs | Biosynthesis of methoxymalonyl-ACP | nih.govresearchgate.net |
| Multiple ORFs | Biosynthesis of ethylmalonyl-CoA | nih.govnih.gov |
| Six-gene subcluster | Biosynthesis of the deoxysugar moiety | nih.gov |
| orf13** | Glycosyltransferase (attaches the deoxysugar) | nih.gov |
| orf15** | Carbamoyltransferase (modifies the deoxysugar) | microbiologyresearch.orgnih.gov |
| orf3, orf17** | Putative transcriptional regulators | nih.gov |
This table represents a selection of key genes and their functions as identified in the literature.
The core scaffold of concanamycin A is assembled by a type I modular polyketide synthase (PKS) system. mdpi.com This system is encoded by six giant, multifunctional enzyme-encoding genes (conA-conF) within the cms cluster. nih.govmicrobiologyresearch.org These enzymes function as a molecular assembly line, where each module is responsible for one cycle of polyketide chain elongation and modification. nih.govresearchgate.net
The PKS system comprises 14 modules in total, and there is generally a co-linearity between the sequence of modules and the structure of the resulting polyketide chain. researchgate.netnih.gov Each module contains a set of catalytic domains that select a specific extender unit (like methylmalonyl-CoA or ethylmalonyl-CoA), condense it with the growing polyketide chain, and perform reductive modifications (or not) at the β-keto position. mdpi.comnih.gov The specificity of the acyltransferase (AT) domain within each module determines which building block is incorporated at each step. microbiologyresearch.org The final polyketide chain is released from the PKS assembly line, often facilitated by a thioesterase (TE) domain, to undergo cyclization and form the 18-membered macrolactone ring. nih.govnih.gov
Identification of Biosynthetic Precursors and Building Blocks
The structural complexity of concanamycin A arises not only from the large macrolide ring but also from the incorporation of non-standard building blocks and a unique sugar moiety.
The biosynthesis of concanamycin A is distinguished by the incorporation of two unusual extender units: ethylmalonyl-CoA and methoxymalonyl-ACP. microbiologyresearch.orgmicrobiologyresearch.org
Ethylmalonyl-CoA : The presence of an ethyl group at the C-8 position of the concanamycin A macrolactone ring is a result of the incorporation of an ethylmalonyl-CoA extender unit. nih.gov This contrasts with concanamycin B, which has a methyl group at this position derived from methylmalonyl-CoA. nih.gov The AT domain of the responsible PKS module (AT11) shows flexibility, accepting both ethylmalonyl-CoA and methylmalonyl-CoA, which leads to the concurrent production of both concanamycin A and B in the producing organism. nih.gov The biosynthesis of ethylmalonyl-CoA itself typically proceeds via the carboxylation of crotonyl-CoA, a reaction catalyzed by a crotonyl-CoA carboxylase/reductase (CCR). nih.govnih.gov
Methoxymalonyl-ACP : The methoxy (B1213986) groups on the macrolide backbone are derived from the incorporation of methoxymalonyl-ACP. microbiologyresearch.orgresearchgate.net This is another unusual extender unit in polyketide biosynthesis. nih.gov Genes responsible for the synthesis of methoxymalonyl-ACP from precursors like 1,3-bisphosphoglycerate are located within the cms BGC. nih.govnih.govresearchgate.net The acyltransferase (AT) domains specific for methoxymalonyl-ACP have a recognizable amino acid sequence motif that distinguishes them from AT domains that incorporate the more common methylmalonyl-CoA. microbiologyresearch.orgmicrobiologyresearch.org
A key structural feature of concanamycin A is the pendant deoxysugar attached to the macrolide core. microbiologyresearch.org This sugar is 4'-O-carbamoyl-2'-deoxyrhamnose. nih.govmicrobiologyresearch.org The biosynthesis of this moiety is directed by a dedicated subcluster of genes within the cms BGC. nih.gov This subcluster encodes the enzymes necessary to synthesize the deoxysugar from a primary metabolic precursor, likely a nucleotide-diphospho-sugar. researchgate.net
Following the synthesis of the deoxysugar, two crucial modification steps occur:
Glycosylation : A specific glycosyltransferase, encoded by a gene like orf13*, catalyzes the attachment of the deoxysugar to the hydroxyl group at the C-23 position of the concanamycin aglycone (the macrolide core). nih.gov
Carbamoylation : A carbamoyltransferase, encoded by a gene such as orf15*, transfers a carbamoyl (B1232498) group (-CONH₂) to the 4'-hydroxyl group of the attached sugar, completing the formation of the bioactive molecule. microbiologyresearch.orgnih.gov
Regulatory Mechanisms in Concanamycin Biosynthesis
The production of secondary metabolites like concanamycin A is a tightly regulated process to ensure it occurs at the appropriate time and level. The cms BGC contains genes that are believed to control the expression of the entire biosynthetic pathway. nih.gov In the S. eitanensis cms cluster, two genes, Orf3 and Orf17*, have been identified as putative cluster-situated regulators. nih.gov These proteins are likely transcription factors that bind to specific DNA sequences within the BGC to activate or repress the transcription of the biosynthetic genes. researchgate.net
Recent metabolic engineering studies have demonstrated the crucial role of these regulators. The overexpression of these endogenous regulatory genes, sometimes in combination with heterologous regulators from other plecomacrolide pathways (like the bafilomycin BGC), has been shown to significantly increase the production titers of concanamycin A. nih.govnih.gov This highlights that transcriptional regulation is a key bottleneck in the natural production of concanamycins and a prime target for improving yields through genetic manipulation. nih.gov
Table 2: Compound Names Mentioned in this Article
| Compound Name | Synonym(s) | Source(s) |
|---|---|---|
| Concanamycin A | Antibiotic X 4357B, Folimycin | nih.govtargetmol.com |
| Concanamycin B | - | nih.gov |
| Bafilomycin | - | drugbank.comnih.gov |
| Ethylmalonyl-CoA | - | microbiologyresearch.orgnih.govnih.gov |
| Methoxymalonyl-ACP | - | microbiologyresearch.orgmicrobiologyresearch.orgresearchgate.net |
| 4'-O-carbamoyl-2'-deoxyrhamnose | - | nih.govmicrobiologyresearch.orgnih.gov |
| Crotonyl-CoA | - | nih.govnih.gov |
| Methylmalonyl-CoA | - | nih.govnih.gov |
Identification and Characterization of Pathway-Specific Regulators
The production of secondary metabolites like Concanamycin A in Streptomyces is tightly controlled by a hierarchical network of regulatory genes. Within the Concanamycin A biosynthetic gene cluster, specific regulatory proteins act as molecular switches, turning on or off the expression of the biosynthetic genes. The Concanamycin A gene cluster in Streptomyces neyagawaensis spans over 100 kilobase pairs of DNA and contains 28 open reading frames (ORFs). microbiologyresearch.orgnih.gov Among these, genes encoding pathway-specific regulators have been identified.
Research has pointed to the presence of two key types of transcriptional regulators within the concanamycin BGC: a Large ATP-binding subfamily of LuxR type (LAL) transcriptional regulator and a Streptomyces Antibiotic Regulatory Protein (SARP) family transcriptional regulator. researchgate.net These regulators are predicted to act as positive regulators, or activators, of concanamycin biosynthesis. researchgate.net The endogenous regulators originating from the concanamycin biosynthetic gene cluster are sometimes referred to as 'cms' genes. nih.gov
| Regulator Type | Predicted Function | Source Organism Example |
|---|---|---|
| LAL (Large ATP-binding subfamily of LuxR type) | Transcriptional Activator | Streptomyces scabiei |
| SARP (Streptomyces Antibiotic Regulatory Protein) | Transcriptional Activator | Streptomyces scabiei |
Metabolic Engineering Strategies for Enhanced Production
The native production levels of Concanamycin A in wild-type Streptomyces strains are often low, hindering its large-scale production for further research and potential applications. nih.gov To overcome this limitation, researchers have employed various metabolic engineering strategies to enhance the yield of Concanamycin A. These strategies focus on optimizing the host organism's metabolic pathways to channel more resources towards the synthesis of the desired compound.
One of the most effective strategies has been the overexpression of pathway-specific regulatory genes. nih.govnih.gov By increasing the cellular concentration of activators like the LAL and SARP family regulators, the expression of the entire concanamycin biosynthetic gene cluster can be significantly boosted. For instance, the integration and overexpression of two endogenous regulators from the concanamycin biosynthetic gene cluster, along with a heterologous regulatory gene from the bafilomycin biosynthetic gene cluster, led to a substantial increase in Concanamycin A production in Streptomyces eitanensis. nih.gov
Another successful approach involves the optimization of fermentation conditions. This includes modifying the composition of the growth medium and adjusting physical parameters such as temperature. nih.gov For example, optimization of the fermentation medium and cultivation temperature for S. eitanensis resulted in a more than 270-fold increase in the production of Concanamycin A. nih.gov
Furthermore, precursor-directed biosynthesis is a viable strategy. Supplementing the fermentation medium with specific precursors of the polyketide backbone can drive the biosynthetic pathway towards the desired product. The addition of sodium propionate (B1217596) to the culture medium has been shown to boost the production of both Concanamycin A and its analogue, Concanamycin B. nih.gov
Heterologous expression of the entire concanamycin biosynthetic gene cluster in a well-characterized and robust host strain is another promising avenue. The expression of the concanamycin BGC from S. neyagawaensis in a Streptomyces avermitilis chassis strain resulted in a two-fold improvement in Concanamycin A production compared to the native producer. nih.gov
These metabolic engineering efforts have yielded remarkable improvements in Concanamycin A titers, with some engineered strains of S. eitanensis producing over 900 mg/L of Concanamycin A. nih.gov
| Metabolic Engineering Strategy | Specific Example | Reported Outcome |
|---|---|---|
| Overexpression of Regulatory Genes | Integration of two endogenous 'cms' regulators and one heterologous bafilomycin regulator in S. eitanensis. | Production of over 900 mg/L of Concanamycin A. nih.gov |
| Optimization of Fermentation Conditions | Optimization of medium composition and fermentation temperature for S. eitanensis. | Over 270-fold increase in Concanamycin A production. nih.gov |
| Precursor Supplementation | Addition of 0.6% sodium propionate to S. eitanensis culture. | Enhanced titers of Concanamycin A (643.1±30.0 mg/L) and Concanamycin B (208.5±31.7 mg/L). nih.gov |
| Heterologous Expression | Expression of the S. neyagawaensis concanamycin BGC in S. avermitilis. | 2-fold improvement in Concanamycin A production (24 mg/L). nih.gov |
Molecular Mechanism of Action of Concanamycin a
Vacuolar-Type H+-ATPase (V-ATPase) Inhibition
The primary molecular target of Concanamycin (B1236758) A is the V-ATPase, a multi-subunit enzyme responsible for pumping protons across membranes. This activity is crucial for acidifying various intracellular compartments and, in some cells, the extracellular space. cellsignal.com Concanamycin A's inhibitory action disrupts these vital pH gradients.
Concanamycin A is distinguished by its high potency and remarkable specificity for V-type ATPases. Research has consistently demonstrated its ability to inhibit V-ATPase activity at nanomolar concentrations. The IC50 value, which represents the concentration required to inhibit 50% of the enzyme's activity, is reported to be approximately 9.2 to 10 nM for V-ATPase. apexbt.comglpbio.combiocrick.com
This potency is coupled with a high degree of selectivity. Concanamycin A shows a more than 2000-fold greater selectivity for V-type H+-ATPase compared to other classes of proton pumps, such as F-type and P-type H+-ATPases. biocrick.com For instance, studies on yeast V-type, F-type, and P-type H+-ATPases, as well as porcine P-type Na+,K+-ATPase, revealed IC50 values of 9.2 nM for the V-type, while the values for the others were all greater than 20,000 nM. biocrick.com This high specificity makes Concanamycin A a valuable tool for studying the specific roles of V-ATPases in cellular biology. apexbt.com
| Enzyme | Organism/Tissue | IC50 (nM) |
|---|---|---|
| V-type H+-ATPase | Yeast | 9.2 |
| V-type H+-ATPase | Tobacco Hornworm (Manduca sexta) | 10 |
| F-type H+-ATPase | Yeast | > 20,000 |
| P-type H+-ATPase | Yeast | > 20,000 |
| P-type Na+,K+-ATPase | Porcine | > 20,000 |
The V-ATPase complex consists of two main domains: a peripheral V1 domain that hydrolyzes ATP and an integral membrane V0 domain that translocates protons. nih.gov Scientific evidence points to Concanamycin A's binding site being located within the proton-translocating V0 domain. Specifically, it directly binds to subunit c, a proteolipid component of the V0 complex. apexbt.comglpbio.comnih.govnih.gov
The characterization of this binding site was achieved through photoaffinity labeling experiments. A semisynthetic, radiolabeled derivative of concanamycin was used to covalently bind to its target within the V-ATPase complex upon UV irradiation. nih.gov These studies demonstrated that the label was incorporated exclusively into subunit c of the V0 complex. nih.gov The binding was shown to be specific, as it could be prevented in a dose-dependent manner by pre-incubation with unmodified Concanamycin A. nih.gov Further experiments showed that bafilomycin A1, another plecomacrolide V-ATPase inhibitor, also competed for this binding site, suggesting a common mechanism of action. nih.govnih.gov
By inhibiting the proton-pumping action of V-ATPase, Concanamycin A effectively blocks the acidification of various intracellular organelles. cellsignal.com Maintaining a low pH in these compartments is essential for their proper function. Concanamycin A has been shown to inhibit the acidification of lysosomes and endosomes at nanomolar concentrations. medchemexpress.comnih.gov For example, it inhibits the acidification of rat liver lysosomes with an IC50 of 0.061 nM. medchemexpress.com This disruption of the lysosomal pH impairs the activity of acid-dependent hydrolases and the degradation of internalized materials. nih.govnih.gov
The Golgi apparatus is another organelle affected by Concanamycin A. researchgate.net While the cis-Golgi's pH may be unaffected, the inhibitor causes an increase in the pH of the trans-Golgi network (TGN). researchgate.net This disruption of the TGN's acidic environment can lead to morphological changes, such as swelling of the Golgi, and interferes with protein sorting and trafficking functions. researchgate.net
| Organelle | Observed Effect | Functional Consequence |
|---|---|---|
| Lysosomes | Inhibition of ATP-dependent acidification (IC50 = 0.061 nM in rat liver) medchemexpress.com | Impaired degradation of macromolecules, inhibition of lysosomal enzymes nih.govnih.gov |
| Endosomes | Inhibition of ATP-dependent acidification apexbt.comnih.gov | Disruption of receptor recycling and processing of endocytosed material nih.gov |
| Golgi Apparatus (trans-Golgi Network) | Increased luminal pH, swelling of cisternae researchgate.net | Defective protein sorting and trafficking researchgate.net |
Interference with Intracellular Trafficking and Protein Processes
The inhibition of V-ATPase and the subsequent disruption of organelle pH gradients by Concanamycin A have profound effects on intracellular trafficking pathways and the processing of proteins. apexbt.com
Concanamycin A has been observed to block the cell surface expression of viral envelope glycoproteins without affecting their synthesis. biocrick.com This effect is a direct consequence of its impact on intracellular trafficking. For the glycoprotein (B1211001) of the vesicular stomatitis virus, Concanamycin A blocks its translocation at a step before its arrival at the Golgi apparatus. glpbio.combiocrick.com By disrupting the pH-dependent sorting and transport mechanisms within the early secretory pathway, the inhibitor prevents these viral proteins from reaching the plasma membrane for incorporation into new virions.
More broadly, Concanamycin A disrupts general intracellular protein trafficking. apexbt.com The proper sorting, transport, and processing of many proteins rely on the acidic environment of organelles like the Golgi apparatus and endosomes. cellsignal.comresearchgate.net By neutralizing these pH gradients, Concanamycin A interferes with these critical steps. This can lead to the mislocalization of proteins and the inhibition of processes such as the proteolytic processing of prohormones in secretory granules. nih.gov The integrity of the trans-Golgi network, a major sorting station in the cell, is compromised by Concanamycin A, leading to defective vacuolar and secretory trafficking. researchgate.net
Modulation of Specific Cellular Pathways
Concanamycin A, also known as Antibiotic X 4357B, is a macrolide antibiotic that functions as a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). medchemexpress.comcellsignal.comnih.gov This mechanism of action, which involves binding directly to the V(o) subunit c of the V-ATPase complex, allows it to modulate a variety of critical cellular pathways by disrupting proton gradients and the acidification of intracellular compartments. nih.govapexbt.com
Inhibition of T cell-mediated Inflammation-related processes
Concanamycin A has been identified as a tool for research into T cell-mediated inflammation. medchemexpress.com The compound's primary mechanism, the inhibition of V-ATPase, is crucial for processes essential to immune cell function. V-ATPases are necessary for the acidification of intracellular compartments like lysosomes and endosomes, which plays a significant role in antigen processing and presentation. cellsignal.com By disrupting the pH of lytic granules in cytotoxic T lymphocytes (CTLs), Concanamycin A can interfere with their cytotoxic activity. nih.gov Specifically, it has been shown to inhibit the perforin-based killing pathway of CTLs. nih.gov This selective inhibition allows for the dissection of different cytotoxic mechanisms and highlights the compound's ability to modulate T cell effector functions that are central to inflammatory responses.
Induction of Cell Death in Activated CD8+ Cytotoxic T Lymphocytes (CTLs)
Research has demonstrated that Concanamycin A selectively induces cell death in activated CD8+ cytotoxic T lymphocytes (CTLs). medchemexpress.comresearchgate.net In vitro experiments have shown that the viability of the CD8+ T cell population from immunized mice is preferentially decreased following treatment with Concanamycin A. researchgate.net This effect is characterized by features of apoptosis, including marked DNA fragmentation and nuclear condensation. medchemexpress.comresearchgate.net
Interestingly, the activation status of the T cells appears to be a critical factor. The pro-apoptotic effect of Concanamycin A on CD8+ CTL clones was accelerated by anti-CD3 or phorbol (B1677699) esters, which are T cell activators. researchgate.net This suggests that the V-ATPase activity inhibited by Concanamycin A is particularly essential for the survival of activated CD8+ CTLs. researchgate.net In contrast, the viability of CD4+ T cell clones was not similarly affected, indicating a degree of selectivity for the CD8+ subset. researchgate.net
| Cell Type | Treatment | Observed Effect | Reference |
| Activated CD8+ CTLs | Concanamycin A | Induces apoptosis (DNA fragmentation, nuclear condensation) | researchgate.net |
| CD8+ CTL Clone | Concanamycin A + Anti-CD3/Phorbol Ester | Accelerated reduction in cell viability | researchgate.net |
| CD4+ T Cell Clones | Concanamycin A + Anti-CD3/Phorbol Ester | No significant reduction in cell viability | researchgate.net |
Regulation of Nitric Oxide Production
The effect of Concanamycin A on nitric oxide (NO) production is context-dependent, with studies reporting both inhibition and induction depending on the cell type and stimulus.
In murine elicited peritoneal macrophages, Concanamycin A (also referred to as Folimycin) has been shown to inhibit the production of nitric oxide induced by lipopolysaccharide (LPS). nih.govias.ac.in This inhibition extends to the expression of inducible nitric oxide synthase (iNOS) mRNA and protein, as well as the activation of NF-κB. nih.govias.ac.in The proposed mechanism involves the disruption of the Golgi apparatus due to V-ATPase inhibition, which leads to defective processing and reduced surface expression of Toll-like receptor 4 (TLR4), a key component of the LPS signaling pathway. nih.govias.ac.in
Conversely, in the mouse leukemic monocyte cell line RAW 264.7, Concanamycin A was found to induce nitric oxide production. nih.gov This induction was mediated through the expression of iNOS and involved the activation of transcription factors NF-κB and activator protein-1. nih.gov The study suggested that the induced NO production partially contributes to the apoptotic cell death observed in these cells following treatment with V-ATPase inhibitors. nih.gov
| Cell Line | Stimulus | Effect of Concanamycin A on NO Production | Reference |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) | Inhibition | nih.govias.ac.in |
| RAW 264.7 (Mouse Leukemic Monocytes) | None (Concanamycin A itself) | Induction | nih.gov |
Impact on Cancer Cell Invasion and Proliferation (Preclinical Mechanistic Studies)
Preclinical studies have investigated the impact of Concanamycin A on cancer cell biology, focusing on its effects on invasion and proliferation. As a V-ATPase inhibitor, Concanamycin A can disrupt the maintenance of an acidic extracellular microenvironment, which is often associated with tumor cell invasiveness. apexbt.com
In vitro studies using human prostate cancer cell lines (LNCaP and C4-2B) demonstrated that treatment with nanomolar concentrations of Concanamycin A reduced cancer cell invasion by 80%. apexbt.com The compound has also been shown to induce apoptosis in various tumor cells, including oral squamous cell carcinoma and prostate cancer lines. apexbt.com
Regarding proliferation, Concanamycin A has been observed to inhibit the growth of human microvascular endothelial cells (HMEC-1) in a concentration-dependent manner. researchgate.net At higher concentrations and after prolonged exposure (48 hours), it can lead to increased cell death. researchgate.net Further mechanistic investigation revealed that the inhibition of V-ATPase by Concanamycin A can cause a cell cycle arrest in the G2/M phase. researchgate.net
| Cancer Cell Line | Process Studied | Effect of Concanamycin A | Reference |
| LNCaP, C4-2B (Prostate Cancer) | Invasion | 80% reduction in vitro | apexbt.com |
| HMEC-1 (Endothelial) | Proliferation | Concentration-dependent inhibition | researchgate.net |
| HMEC-1 (Endothelial) | Cell Cycle | G2/M arrest (after 48h) | researchgate.net |
| Oral Squamous Cell Carcinoma, Prostate Cancer | Cell Viability | Induction of apoptosis | apexbt.com |
Mechanisms of Resistance to Concanamycin a
General Antibiotic Resistance Mechanisms Applicable to Macrolides
While Concanamycin (B1236758) A's primary target is the V-ATPase, general mechanisms of resistance to macrolide antibiotics can also contribute to reduced susceptibility. nih.govnih.govoup.commicrobeonline.comyoutube.com These mechanisms are broadly categorized into target site modification, active efflux, and altered membrane permeability.
A primary mechanism of resistance to many antibiotics is the modification of the drug's target site, which prevents effective binding. For typical macrolides that inhibit protein synthesis, this often involves alterations to the ribosome. nih.govnih.govmicrobeonline.com However, for Concanamycin A, the relevant target is the V-ATPase.
Ribosomal Subunits : In the context of general macrolide resistance, bacteria can develop resistance by modifying the 50S ribosomal subunit, the target for antibiotics like erythromycin (B1671065). microbeonline.comyoutube.com This is often achieved through enzymatic methylation of the 23S rRNA, a reaction catalyzed by erythromycin ribosome methylase (Erm) enzymes. nih.govnih.gov This methylation reduces the binding affinity of the macrolide to the ribosome, rendering the antibiotic ineffective. youtube.com Mutations in ribosomal proteins L4 and L22 have also been implicated in macrolide resistance. nih.gov
V-ATPase Components : As Concanamycin A specifically targets V-ATPase, modifications to this enzyme complex are a direct mechanism of resistance. biologists.comresearchgate.netnih.gov Concanamycin A has been shown to bind to the c subunit of the V₀ domain of the V-ATPase. nih.gov Therefore, mutations in the gene encoding this subunit could alter the binding site and confer resistance. While some studies on concanamycin-resistant mutants of Neurospora crassa did not find mutations in the V-ATPase subunits, they did identify mutations in the plasma-membrane H+-ATPase. biologists.comresearchgate.net However, a strain completely lacking the catalytic subunit A of the V-ATPase (vma-1) demonstrated complete resistance to concanamycin, confirming that the V-ATPase is the primary in vivo target. biologists.comresearchgate.net
Table 1: Target Site Modifications Leading to Macrolide Resistance
| Target | Mechanism of Modification | Effect on Antibiotic Action | Applicability to Concanamycin A |
|---|---|---|---|
| 50S Ribosomal Subunit (23S rRNA) | Enzymatic methylation by Erm methylases. nih.govnih.gov | Prevents binding of macrolides that target the ribosome. youtube.com | Indirect; not the primary target of Concanamycin A. |
| V-ATPase (V₀ subunit c) | Genetic mutations altering the subunit structure. nih.gov | Prevents binding of Concanamycin A to its specific target. nih.gov | Direct and specific mechanism of resistance. |
| V-ATPase (Subunit A) | Gene deletion (vma-1). biologists.comresearchgate.net | Complete loss of the target enzyme, leading to resistance. biologists.comresearchgate.net | Demonstrates the V-ATPase as the essential target for Concanamycin A's effects. |
A common strategy employed by bacteria to resist antibiotics is to actively pump the drug out of the cell before it can reach its target. microbeonline.comyoutube.com This is mediated by efflux pumps, which are membrane proteins that recognize and expel a wide range of compounds.
For macrolides, two major families of efflux pumps are involved:
Major Facilitator Superfamily (MFS) : The mef (macrolide efflux) gene encodes an MFS pump that confers resistance to 14- and 15-membered macrolides. microbeonline.comyoutube.com
ATP-Binding Cassette (ABC) Transporter Superfamily : The msr (macrolide and streptogramin B resistance) gene encodes an ABC transporter that can efflux 14- and 15-membered macrolides and streptogramin B antibiotics. microbeonline.comyoutube.comacmicrob.com
These efflux systems are a significant cause of macrolide resistance in various pathogenic bacteria. oup.comasm.org
Table 2: Major Macrolide Efflux Pump Families
| Pump Family | Encoding Gene(s) | Substrate Specificity | Energy Source |
|---|---|---|---|
| Major Facilitator Superfamily (MFS) | mef microbeonline.comyoutube.com | 14- and 15-membered macrolides. microbeonline.com | Proton motive force. acs.org |
| ATP-Binding Cassette (ABC) Superfamily | msr microbeonline.comyoutube.comacmicrob.com | 14- and 15-membered macrolides, streptogramin B. microbeonline.com | ATP hydrolysis. acs.org |
The outer membrane of Gram-negative bacteria provides a natural barrier against the entry of many antibiotics, including macrolides. nih.govnih.gov Modifications to this membrane can further reduce the influx of the drug, contributing to resistance.
Hydrophobic antibiotics like macrolides are thought to diffuse across the lipid bilayer of the outer membrane. nih.govnih.gov Therefore, changes in the lipid or protein composition of this membrane can significantly impact the antibiotic's ability to reach its intracellular target. nih.gov For instance, mutations affecting the synthesis of lipopolysaccharide (LPS), a major component of the outer membrane, have been shown to dramatically increase the susceptibility of Gram-negative bacteria to macrolides. asm.org This highlights the crucial role of an intact outer membrane in providing intrinsic resistance. nih.govasm.org
Specific Mechanisms of Resistance Developed Against Concanamycin A (if documented)
While general macrolide resistance mechanisms can play a role, resistance to Concanamycin A is most directly achieved through alterations that affect its interaction with the V-ATPase.
As established, Concanamycin A inhibits the V-ATPase by binding to the c subunit of the V₀ domain. nih.gov Therefore, mutations within the gene encoding this subunit are a plausible and direct mechanism for conferring resistance. Such mutations would likely alter the conformation of the binding site, thereby reducing the affinity of Concanamycin A for its target.
Studies on the related V-ATPase inhibitor bafilomycin have suggested that subunit 'a' of the V-ATPase may also be involved in inhibitor binding. nih.gov This raises the possibility that mutations in the gene for the 'a' subunit could also lead to resistance to Concanamycin A.
Furthermore, research on a bacterial effector protein, SidK, which also inhibits V-ATPase, has shown that specific point mutations in SidK can prevent its binding to the V-ATPase. plos.org While this is an inhibitor-side mutation, it underscores the specificity of the protein-protein interaction and suggests that corresponding mutations on the V-ATPase side could similarly disrupt binding by inhibitors like Concanamycin A.
Structure Activity Relationship Sar Studies
Identification of Pharmacophoric Elements for V-ATPase Inhibition
The potent inhibition of V-ATPase by Antibiotic X-4357B (Concanamycin A) is not coincidental but is attributed to a collection of specific structural motifs acting in concert. These elements form the pharmacophore necessary for high-affinity binding and disruption of the proton pump's function. Concanamycin (B1236758) A is recognized as a highly specific and potent V-ATPase inhibitor. nih.gov It is hypothesized to disrupt V-ATPase through a non-covalent interaction with the c subunit of the enzyme's V₀ domain. nih.gov
The foundational structure of Antibiotic X-4357B is its 18-membered macrolide lactone ring. doi.orgresearchgate.net This macrocyclic core is not merely a scaffold but an essential determinant of its inhibitory activity. SAR studies of the concanamycin family have demonstrated that this 18-membered macrolide ring is indispensable for its potent inhibitory effect on the acidification of lysosomes. researchgate.net The size and conformation of this ring are critical for correctly positioning the other functional groups to interact with the V-ATPase target. While macrolides are a broad class of compounds classified by their ring size (e.g., 12-, 14-, 15-, or 16-membered rings), the 18-membered ring of concanamycins is a key feature for their specific and potent V-ATPase inhibition. nih.govnih.govnih.gov
Integral to the structure of Antibiotic X-4357B is a 6-membered hemiketal ring. researchgate.net This feature, in conjunction with the macrolactone, is considered responsible for the compound's potent inhibitory activity. researchgate.net The formation of intramolecular hydrogen bonds significantly influences a molecule's conformation and properties. nih.gov In related antibiotic structures, intramolecular hydrogen bonding has been shown to be critical for creating and maintaining the precise geometry needed for high-affinity binding to biological targets. nih.govresearchgate.net The hemiketal ring in X-4357B helps to lock the molecule into a specific three-dimensional shape, which is stabilized by a network of intramolecular hydrogen bonds. This rigid conformation is believed to be the bioactive one, minimizing the entropic penalty upon binding to the V-ATPase enzyme complex and thus contributing to its high potency.
Beyond the core ring structures, the specific functional groups and their stereochemical arrangement on the macrolactone ring play a vital role in modulating biological activity. The stereochemistry of functional groups, such as hydroxyls, can have a significant impact on the biological action of a molecule. researchgate.netnih.gov SAR studies on related complex natural products have shown that even minor changes, such as the modification of hydroxyl or methyl groups, can lead to substantial differences in activity. The precise spatial orientation of these groups in Antibiotic X-4357B is critical for its interaction with the V-ATPase binding site.
SAR for Differentiated Biological Activities
A remarkable aspect of Antibiotic X-4357B (Concanamycin A) is its ability to inhibit HIV-1 Nef function at concentrations substantially lower than those required to disrupt general lysosomal acidification, indicating a differentiated biological profile. nih.gov This suggests that the structural requirements for these two activities are distinct, allowing for the potential development of analogs with enhanced selectivity.
SAR studies involving a panel of 75 related compounds have shed light on the structural features that separate Nef inhibition from V-ATPase inhibition. nih.gov While both activities are linked to the plecomacrolide structure, the potency for each can be uncoupled through specific chemical modifications. nih.gov Concanamycin A (CMA) fully inhibits Nef-dependent MHC-I downmodulation at concentrations significantly below those needed to disrupt lysosomal acidification. nih.gov This separation of activities points toward different binding modes or interactions with the respective targets. The most potent Nef inhibitors identified are microbially derived 16-, 18-, or 24-membered macrocycles. nih.gov The goal of ongoing research is to identify modifications that retain high potency for Nef inhibition while further reducing the effect on V-ATPase and lysosomal neutralization. nih.gov
The table below illustrates the differential activity of Concanamycin A (CMA) and Concanamycin B (CMB). The "Neutralization Ratio" is a measure of selectivity, calculated as the ratio of the IC₅₀ for lysosomal neutralization to the IC₅₀ for Nef inhibition. A higher ratio indicates greater selectivity for inhibiting Nef over general V-ATPase function.
| Compound | C-8 Substituent | Nef Inhibition IC₅₀ (nM) | Lysosomal Neutralization IC₅₀ (nM) | Neutralization Ratio |
| Concanamycin A (CMA) | Ethyl | ~0.5-1.0 | ~10-20 | ~20 |
| Concanamycin B (CMB) | Methyl | ~5-10 | >100 | >10-20 |
| Data is approximated from graphical representations in scientific literature. Actual values may vary based on specific assay conditions. |
These findings highlight that modifications to the C-8 position can effectively separate the two biological activities. nih.gov Further studies on C-9 acylation and other structural changes aim to optimize this selectivity, paving the way for therapeutic candidates that can specifically target HIV-1 Nef function with minimal off-target effects on lysosomal acidification. nih.gov
Synthetic Strategies and Analogues of Concanamycin a
Total Synthesis Approaches for Concanamycin (B1236758) A and its Analogues
The complex structure of Concanamycin A presents a formidable challenge for total synthesis. Research in this area has focused on developing efficient and stereocontrolled strategies to construct its intricate molecular architecture.
The total synthesis of Concanamycin F, a closely related analogue, has been successfully achieved through a convergent synthetic route. acs.orgacs.orgnih.gov This approach involves the independent synthesis of major fragments of the molecule, which are then coupled together in the later stages of the synthesis.
A key strategy in the synthesis of Concanamycin F was the coupling of two primary subunits:
An 18-membered tetraenic lactone. acs.orgacs.orgnih.gov
A β-hydroxyl hemiacetal side chain. acs.orgacs.orgnih.gov
The assembly of the C1−C19 18-membered lactone aldehyde was accomplished via an intermolecular Stille coupling reaction between a C5−C13 vinyl iodide and a C14−C19 vinyl stannane. acs.orgnih.gov An alternative convergent approach for the same lactone involved an intramolecular Stille coupling following the esterification of a C1−C13 vinyl iodide and a C14−C19 vinyl stannane. acs.orgnih.gov These convergent strategies offer flexibility and efficiency in the construction of the macrolide core. acs.org
A critical aspect of synthesizing Concanamycin A and its analogues is the precise control of stereochemistry at multiple chiral centers. The total synthesis of Concanamycin F demonstrated a high degree of stereocontrol throughout the process. acs.orgcapes.gov.br
Key stereoselective reactions employed include:
Aldol (B89426) Reactions: A highly stereoselective aldol coupling between the C1−C19 lactone aldehyde and a C20−C28 ethyl ketone was a crucial step in the final assembly of Concanamycin F. acs.orgnih.gov Boron-mediated aldol reactions with chiral ketones were also utilized to prepare a C14–C22 subunit with complete stereocontrol. capes.gov.br
Zirconium-catalyzed Carboalumination: This method was effectively used to transform an acetylene (B1199291) precursor into a vinyl iodide with high stereoselectivity, a key step in the synthesis of the macrocyclic lactone. acs.org
These methodologies have been instrumental in the successful synthesis of key fragments and the total synthesis of Concanamycin analogues, paving the way for the creation of other structurally related macrolide antibiotics. acs.org
Design and Development of Semisynthetic Derivatives
Semisynthesis, the chemical modification of the natural product, has been a vital tool for exploring the structure-activity relationships of Concanamycin A and for developing new derivatives with specific functionalities. acs.orgnih.gov
To investigate the binding interactions of Concanamycin A with its molecular target, V-ATPase, researchers have developed semisynthetic derivatives that function as photoaffinity probes. acs.orgnih.govacs.org These probes are designed to form a covalent bond with their target protein upon photoactivation, allowing for the identification of the binding site. acs.orgnih.govnih.gov
The design of these photoaffinity probes involved a two-step process:
Structure-Activity Relationship Studies: Initial investigations focused on identifying positions on the Concanamycin molecule where chemical modifications could be made without significantly compromising its inhibitory activity against V-ATPase. acs.orgacs.org
Introduction of Photoreactive and Traceable Groups: Based on these findings, traceable elements such as radioactive isotopes (e.g., ¹²⁵I) or fluorescent tags were introduced. acs.orgacs.orgresearchgate.net Additionally, carbene-generating diazirine groups or nitrene-generating azido (B1232118) groups were incorporated to enable covalent cross-linking upon UV irradiation. acs.orgnih.govacs.org
An example of such a probe is 9-O-[p-(trifluoroethyldiazirinyl)-benzoyl]-21,23-dideoxy-23-[¹²⁵I]iodo-concanolide A, which was successfully used to label the subunit c of the V-ATPase complex. nih.gov
A significant recent development has been the discovery that Concanamycin A can inhibit the function of the HIV-1 accessory protein Nef. nih.govdrugtargetreview.comnih.gov Nef is crucial for the virus to evade the host's immune system by downregulating MHC-I molecules on the surface of infected cells. nih.govnih.gov By inhibiting Nef, Concanamycin A restores MHC-I presentation, making infected cells visible to and clearable by cytotoxic T lymphocytes. nih.govnih.gov
However, the therapeutic use of natural Concanamycin A is hampered by its off-target inhibition of V-ATPase, which can lead to toxicity. drugtargetreview.comumich.eduumich.edu To address this, researchers have embarked on a medicinal chemistry campaign to engineer analogues with improved specificity for Nef over V-ATPase. umich.eduumich.edu
This effort has involved:
Supply Generation: Overcoming the limited supply of the natural product from its native bacterial producer by developing engineered microorganisms for enhanced production. umich.eduumich.edu
Semisynthesis of Analogues: Creating a library of over 70 new derivatives of Concanamycin A by chemically modifying different functional groups on the molecule. umich.edu
Biological Evaluation: Testing these new analogues for their potency in inhibiting HIV Nef, their toxicity to human cells, and their off-target effects on V-ATPase. umich.eduumich.edu
This research has led to the identification of several promising lead compounds that exhibit high potency against HIV Nef at low concentrations without causing significant toxicity. umich.eduumich.edu
Table 1: Biological Activity of Concanamycin A and Selected Analogues
| Compound | Target | IC₅₀ / EC₅₀ | Cell Line / System |
|---|---|---|---|
| Concanamycin A | V-type H+-ATPase | 9.2 nM (IC₅₀) | Yeast |
| Concanamycin A | HIV-1 Nef | Subnanomolar (EC₅₀) | Primary T cells |
Data sourced from multiple studies for illustrative purposes. tocris.comnih.govwhiterose.ac.uk
Biosynthetically Derived Analogues and their Production
Due to the complexity of its total synthesis, the primary source of Concanamycin A and its analogues for research and development is microbial fermentation. nih.govnih.gov However, the low titers produced by the native Streptomyces strains have been a significant bottleneck. nih.govnih.gov
To overcome this limitation, metabolic engineering strategies have been employed to enhance the production of these valuable compounds. This has involved:
Identification of the Biosynthetic Gene Cluster: The complete gene cluster responsible for Concanamycin A biosynthesis in Streptomyces neyagawaensis has been cloned and sequenced. nih.gov This revealed the set of genes, including a modular polyketide synthase (PKS), involved in its production. nih.gov
Overexpression of Regulatory Genes: Researchers have designed engineered Streptomyces strains by overexpressing key regulatory genes from the Concanamycin biosynthetic gene cluster. nih.govnih.gov In some cases, a heterologous regulatory gene from the bafilomycin biosynthetic gene cluster was also integrated. nih.govnih.gov
Optimization of Fermentation: Coupled with the genetic engineering of the strains, the optimization of fermentation media and conditions has been crucial. nih.govnih.gov
These rational metabolic engineering approaches have resulted in a significant increase in the production of Concanamycin A and its naturally occurring analogues, such as Concanamycin B and C. For instance, an engineered Streptomyces eitanensis strain was reported to produce over 900 mg/L of Concanamycin A. nih.gov This enhanced production platform provides a sustainable supply of these complex macrolides for semisynthetic modifications and further biological studies. nih.govnih.gov
Preclinical Mechanistic Investigations
In vitro Mechanistic Studies
Cell-Based Assays for V-ATPase Activity and Inhibition
Antibiotic X 4357B, more commonly known as Concanamycin (B1236758) A, is a macrolide antibiotic recognized as a highly potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases). cellsignal.commedchemexpress.comscbt.com V-ATPases are ATP-driven proton pumps that acidify intracellular compartments and are crucial for processes like endocytosis and membrane trafficking. cellsignal.com The inhibitory activity of Concanamycin A against V-ATPase has been quantified in various cell-based and biochemical assays.
In studies using yeast V-type H+-ATPase, Concanamycin A demonstrates high selectivity. tocris.com Its inhibitory concentration (IC₅₀) for yeast V-type H+-ATPase is approximately 9.2 nM, while for F-type and P-type H+-ATPases, the IC₅₀ values are over 20,000 nM, highlighting its specificity. tocris.com Similarly, in assays with rat liver lysosomes, Concanamycin A inhibits acidification with an IC₅₀ value of 0.061 nM. medchemexpress.com
Table 1: Inhibitory Concentrations (IC₅₀) of Concanamycin A
| Enzyme/Process | Organism/System | IC₅₀ Value | Reference |
|---|---|---|---|
| V-type H+-ATPase | Yeast | 9.2 nM | tocris.com |
| Lysosomal Acidification | Rat Liver | 0.061 nM | medchemexpress.com |
| V-ATPase | Tobacco Hornworm (Manduca sexta) Midgut | 10 nM (for 50% inhibition) | nih.gov |
| Oleate incorporation into cholesteryl ester | Not specified | 14 nM | medchemexpress.com |
The functional consequences of V-ATPase inhibition are frequently assessed using cell-based assays that measure the pH of intracellular organelles. researchgate.net For instance, the accumulation of acidotropic dyes like LysoTracker is used to visualize and quantify the acidification of lysosomes; this accumulation is lost after treatment with Concanamycin A, confirming its role as a functional V-ATPase inhibitor. nih.gov Other methods involve using ratiometric pH-sensitive fluorophores to measure vacuolar and cytosolic pH changes upon treatment. researchgate.net In differentiated PC12 cell cultures, the protective effect of Concanamycin A against β-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye conversion was shown to correlate with the reversal of lysosomal pH, suggesting that lysosomal acidification is a necessary step for these effects. nih.gov
Investigations into Cellular Processes Affected by Concanamycin A
The inhibition of V-ATPase by Concanamycin A has profound effects on various fundamental cellular processes.
Protein Trafficking: Concanamycin A disrupts the normal flow of proteins through the secretory and endocytic pathways. It has been shown to block the intracellular translocation of the glycoprotein (B1211001) of vesicular stomatitis virus before it reaches the Golgi apparatus. tocris.comglpbio.com In plant cells, it interferes with cell plate formation during cytokinesis by causing the intracellular accumulation of proteins essential for this process, such as KNOLLE, in cytosolic aggregates. researchgate.net In professional secretory cells, prolonged treatment with Concanamycin A blocks prohormone processing and leads to the formation of mixed organelles containing proteins from both the lysosomal and secretory pathways, indicating a role for V-ATPase in protein sorting that is distinct from its acidification function. nih.gov
Lysosomal Function: As a potent inhibitor of V-ATPase, Concanamycin A directly impairs lysosomal acidification. medchemexpress.comnih.govpnas.org This disruption has cascading effects on lysosome-dependent processes. For example, pharmacological suppression of lysosomal function with Concanamycin A in hematopoietic stem cells leads to an increase in lysosomal volume, enhanced sequestration of mitochondria within lysosomes, and decreased glycolysis. mdpi.commdpi.com It also inhibits lysosomal degradation, which can enhance quiescence in these stem cells. mdpi.com In some cell lines, this inhibition of lysosomal acidification is a key mechanism for sensitizing cancer cells to apoptosis-inducing ligands. glpbio.comglpbio.com
T-Cell Activation Pathways: Concanamycin A significantly impacts T-lymphocyte function. It is a potent inhibitor of cytotoxic T lymphocyte (CTL) activity that relies on the perforin-mediated pathway. glpbio.comglpbio.com In vitro experiments show that Concanamycin A preferentially induces cell death in activated CD8+ CTLs, an effect that is accelerated by anti-CD3 or phorbol (B1677699) ester stimulation. medchemexpress.comnih.govtargetmol.com This suggests that V-ATPase activity is essential for the survival of activated CD8+ CTLs. nih.gov The compound is also used as a tool to study T cell-mediated inflammation. medchemexpress.comtargetmol.com
Molecular Binding and Interaction Studies
Molecular investigations have identified specific binding partners for Concanamycin A, elucidating the direct mechanisms of its action.
Interaction with V-ATPase Subunits: Photoaffinity labeling studies have definitively shown that Concanamycin A binds to subunit c of the proton-translocating V₀ complex of the V-ATPase. nih.govglpbio.comglpbio.com This binding is specific, as it can be prevented in a concentration-dependent manner by unlabeled Concanamycin A and other plecomacrolide inhibitors like Bafilomycin A₁, but not by unrelated V-ATPase inhibitors. nih.gov
In vivo Mechanistic Studies
Use of Animal Models for Elucidating Molecular Pathways
While many mechanistic insights come from in vitro work, the use of animal models has been crucial for understanding the physiological consequences of Concanamycin A's activity and for exploring its potential as a modulator of immune responses.
T cell-mediated inflammation: Animal models have been instrumental in studying the role of V-ATPase in T-cell function. In mice immunized with allogeneic tumors, administration of the related compound Concanamycin B was shown to selectively suppress the increase in the CD8+ CTL population. nih.gov In models of T-cell-driven inflammation, Concanamycin A is used as a tool to dissect the pathways involved. medchemexpress.comtargetmol.com For example, in CTL killing assays using cells from vaccinated syngeneic mice, Concanamycin A was used to demonstrate that the killing mechanism was dependent on the perforin/granzyme pathway, as the compound severely reduced cytotoxicity. researchgate.net Studies in mouse models of hepatitis have also been used to investigate T-cell activation and cytokine release, pathways that are modulated by V-ATPase inhibitors. frontiersin.org
HIV Nef inhibition: The discovery that Concanamycin A can counteract HIV Nef function in vitro has positioned it as a promising lead compound for developing therapies to enhance immune-mediated clearance of HIV-infected cells. nih.govnih.gov Research has demonstrated its ability to inhibit Nef alleles from diverse HIV clades and restore various MHC-I allotypes. pnas.orgnih.gov The proposed therapeutic strategy involves using Concanamycin A to "unmask" infected cells, making them visible to the host's CTLs. drugtargetreview.comnih.gov Further research using animal models is considered a critical next step to evaluate the in vivo efficacy and accessibility of this approach. nih.govnews-medical.netumich.edu Such models would be essential for studying how the restoration of MHC-I on infected cells translates to enhanced viral clearance by the immune system in a living organism. nih.govnih.gov
Future Research Directions
Exploration of Cryptic Biosynthetic Pathways and Novel Concanamycins
The genomes of producing organisms, such as those from the genus Streptomyces, are known to harbor a wealth of "cryptic" or silent biosynthetic gene clusters (BGCs). mdpi.com These BGCs are not typically expressed under standard laboratory fermentation conditions, yet they represent a vast, untapped reservoir of novel natural products. mdpi.com A primary future objective is to awaken these silent pathways in concanamycin-producing strains to discover new structural analogues of Antibiotic X 4357B.
Recent advancements in genome sequencing and bioinformatic tools like antiSMASH allow for the identification of putative BGCs, including those predicted to produce polyketides like the concanamycins. nih.gov Research strategies to activate these cryptic clusters include:
Promoter Engineering: Replacing the native promoter of a silent BGC with a strong, constitutive promoter to force gene expression. mdpi.com
Transcription Factor Manipulation: Overexpressing pathway-specific activator genes or deleting repressor genes to switch on the biosynthetic machinery. mdpi.com
Epigenetic Modification: Altering chromatin structure through chemical inhibitors of histone deacetylases or DNA methyltransferases to make gene clusters accessible to the transcriptional machinery.
Studies on other complex natural products have demonstrated the power of these approaches. For instance, activating a cryptic BGC in Streptomyces curacoi led to the production of curacozole, a ribosomally synthesized peptide, highlighting the potential for discovering entirely new scaffolds or derivatives. nih.govrsc.org Applying these techniques to strains known to produce this compound could yield novel concanamycins with improved properties, such as enhanced potency, greater selectivity, or different activity profiles.
Advanced Synthetic Biology and Metabolic Engineering for Optimized Production and Diversification
A significant bottleneck for the comprehensive study and development of concanamycins is their low production titers in native microbial strains. nih.govnih.gov Total synthesis is often too complex and costly for a sustainable supply. nih.gov Therefore, advanced metabolic engineering and synthetic biology present a crucial research avenue for optimizing the production of this compound and generating structural diversity.
Rational metabolic engineering strategies have already shown remarkable success. In one study, a combination of optimizing fermentation conditions and overexpressing key regulatory genes in Streptomyces eitanensis led to a dramatic increase in production, achieving titers of over 900 mg/L for concanamycin (B1236758) A and 300 mg/L for concanamycin B. nih.gov This represents a more than tenfold improvement over the wild-type strain. nih.gov
Future research will build on these successes by employing a wider range of synthetic biology tools:
Pathway Refactoring: Re-engineering the entire biosynthetic pathway, potentially under the control of synthetic promoters and regulators, to fine-tune the expression of each enzyme and optimize metabolic flux. youtube.com
Precursor Supply Enhancement: Engineering the primary metabolism of the host organism to increase the intracellular pools of essential building blocks like propionate (B1217596) and other short-chain carboxylic acids. nih.govyoutube.com
Heterologous Expression: Transferring the entire concanamycin BGC into a more genetically tractable and high-producing host chassis, such as E. coli or an engineered Streptomyces species, to simplify optimization and scale-up. youtube.com
These approaches not only promise to solve the supply issue but also open the door for "pathway engineering" to create novel derivatives. By deleting or modifying specific genes encoding tailoring enzymes (e.g., methyltransferases, oxidases), researchers can generate a library of new concanamycin analogues for structure-activity relationship studies.
Refinement of SAR Studies for Rational Design of Highly Specific Modulators
Concanamycins are potent inhibitors of V-ATPase, a multi-subunit enzyme crucial for acidification in various cellular compartments. nih.govscbt.com While this is the basis of their therapeutic potential in diseases like cancer and osteoporosis, it also presents a challenge in achieving selectivity for the V-ATPase isoforms involved in disease versus those performing essential "housekeeping" functions. nih.gov A critical area of future research is the refinement of structure-activity relationship (SAR) studies to guide the rational design of more specific V-ATPase modulators.
Recent SAR studies on natural and semi-synthetic concanamycins have provided valuable insights. nih.govnih.govacs.org For example, modifications at positions C-8 and C-9 of the macrolide ring have been shown to significantly impact biological activity. nih.govnih.govacs.org Furthermore, the 16-methoxy group is considered crucial for maintaining the active conformation of the macrolide ring and its potent inhibitory properties. nih.govacs.org
Future research should focus on:
High-Resolution Structural Biology: Obtaining high-resolution crystal or cryo-EM structures of this compound and its analogues in complex with the V-ATPase enzyme. This would reveal the precise molecular interactions at the binding site, which remains elusive for many V-ATPase inhibitors. nih.govscbt.com
Computational Modeling: Using structural data to perform molecular docking and virtual screening of designed analogues, predicting their binding affinity and selectivity before undertaking complex chemical synthesis. nih.govscbt.com
Targeted Synthesis: Creating focused libraries of semi-synthetic derivatives based on SAR data to probe the function of specific chemical groups on the molecule. The goal is to uncouple the desired therapeutic effect from the generalized V-ATPase inhibition that can affect normal cellular processes like lysosomal acidification. nih.govnih.gov
By systematically exploring how structural modifications affect target binding and cellular activity, it may be possible to develop next-generation concanamycins that selectively target V-ATPases in specific tissues or disease states. nih.gov
| Structural Position | Observed Importance in SAR Studies | Reference |
|---|---|---|
| C-8 Substituents | Significantly affects potency and cellular activity. | nih.govnih.gov |
| C-9 Acylation | Modulates biological activity and lysosomal neutralization effects. | nih.govnih.gov |
| C-16 Methoxy (B1213986) Group | Considered crucial for maintaining the active conformation for V-ATPase inhibition. | nih.govacs.org |
Investigation of Cross-Resistance Mechanisms with Other Antimicrobial Classes
As with any antimicrobial compound, the potential for resistance development is a major concern. This compound belongs to the macrolide class, a group of antibiotics for which several resistance mechanisms are well-documented in bacteria. nih.govijprajournal.comoup.com Although the primary target of concanamycins is the eukaryotic V-ATPase, their structural similarity to antibacterial macrolides necessitates an investigation into potential cross-resistance.
The most common mechanisms of resistance to antibacterial macrolides include:
Target Site Modification: Methylation of the ribosomal RNA (encoded by erm genes), which prevents the antibiotic from binding to its target. nih.govijprajournal.comnih.gov This leads to a broad resistance phenotype known as MLSB (macrolide-lincosamide-streptogramin B). ijprajournal.comnih.gov
Drug Efflux: Active transport of the antibiotic out of the cell by efflux pumps (encoded by genes such as mef or msr). nih.govoup.comoup.com
Enzymatic Inactivation: Destruction of the antibiotic by enzymes like esterases or phosphotransferases. oup.com
Future research must address whether these bacterial resistance mechanisms could confer resistance to this compound, particularly in clinical settings where co-infections with macrolide-resistant bacteria might occur. Furthermore, it is important to investigate potential resistance mechanisms in eukaryotic cells, which could involve upregulation of drug efflux pumps or mutations in the V-ATPase target itself. Understanding these potential pathways of resistance is essential for the long-term strategic development and deployment of concanamycin-based therapeutics.
Q & A
Q. What is the molecular mechanism of action of Antibiotic X 4357B, and how can researchers validate its target specificity in experimental models?
this compound (Concanamycin A) selectively inhibits vacuolar H+-ATPase (V-ATPase), disrupting lysosomal acidification and autophagic flux . To validate target specificity, researchers should:
- Measure lysosomal pH changes using fluorescent probes (e.g., LysoSensor Yellow/Blue).
- Perform competitive binding assays with other V-ATPase inhibitors (e.g., Bafilomycin A1).
- Use CRISPR/Cas9 knockout models of V-ATPase subunits to confirm on-target effects .
Q. What are the standard in vitro and in vivo dosing protocols for this compound in preclinical studies?
- In vitro : 100 nM for 12 hours induces rapid cell death in immune cell models .
- In vivo : 15 mg/kg intravenous administration in murine models, though this dose correlates with hepatotoxicity (elevated serum transaminases, apoptosis) .
- Recommendation : Optimize dosing using pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance efficacy and toxicity .
Q. How should researchers handle solubility and stability challenges with this compound in laboratory settings?
- Solubility : Dissolve in DMSO or methanol (8 mg/mL) with sonication to prevent aggregation .
- Storage : Store lyophilized powder at -20°C (stable for 3 years) and reconstituted solutions at -80°C (1-year stability) .
- Stability testing : Use HPLC to verify compound integrity after long-term storage .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s antiviral efficacy (e.g., HIV suppression) versus its hepatotoxicity in vivo?
- Experimental design : Compare tissue-specific V-ATPase expression profiles to identify off-target effects .
- Alternative models : Use organoids or 3D liver spheroids to simulate in vivo toxicity without animal testing .
- Data integration : Apply systems biology approaches (e.g., transcriptomics) to map pathways linking antiviral activity to liver injury .
Q. What methodological frameworks are recommended for optimizing this compound’s activity in combinatorial therapies?
- Screening : Use factorial design (e.g., Box-Behnken) to test synergy with antiretroviral drugs or autophagy modulators .
- Dose-response analysis : Calculate combination indices (e.g., Chou-Talalay method) to distinguish additive vs. synergistic effects .
- Validation : Conduct time-kill assays in HIV-infected primary T-cells to confirm therapeutic synergy .
Q. How can researchers address reproducibility challenges in studies involving this compound’s immunomodulatory effects?
- Standardization : Adopt the Cochrane Handbook guidelines for systematic reviews to minimize bias in experimental replication .
- Metadata reporting : Include detailed protocols for cell culture conditions (e.g., serum type, passage number) and inhibitor pretreatment times .
- Independent validation : Collaborate with third-party labs to verify findings using blinded sample analysis .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity and therapeutic efficacy in this compound studies?
- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 values .
- Multivariate analysis : Apply principal component analysis (PCA) to separate cytotoxicity signals from therapeutic outcomes .
- Survival analysis : Use Kaplan-Meier plots for in vivo studies assessing hepatotoxicity thresholds .
Q. How should researchers design studies to investigate this compound’s role in immune clearance of infected cells?
- Co-culture models : Pair cytotoxic T-lymphocytes (CTLs) with infected primary cells and measure target cell lysis via flow cytometry .
- Cytokine profiling : Quantify IFN-γ, TNF-α, and granzyme B levels using multiplex assays to link immune activation to drug efficacy .
- Controls : Include V-ATPase-deficient cells to confirm mechanism-dependent effects .
Tables for Key Data
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C46H75NO14 | |
| CAS Number | 80890-47-7 | |
| In Vitro Efficacy (HIV) | 100 nM, 12-hour exposure | |
| In Vivo Hepatotoxicity | 15 mg/kg IV (murine models) | |
| Solubility in DMSO | 8 mg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
